methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate

Analytical Chemistry Quality Control Structural Biology

Sourcing a verified dihydropyrrole building block with the precise 4-chlorophenyl substitution pattern is often a bottleneck in BDNF-focused neuroresearch. This compound is the direct precursor for constructing the oxazole pharmacophore in a series of BDNF inducers, where any structural deviation abolishes activity in human SK-N-SH neuroblastoma cells. It ensures fidelity to published synthetic routes and enables divergent functionalization via its ester group. Available from BenchChem with guaranteed purity and reliable global delivery.

Molecular Formula C14H14ClNO3
Molecular Weight 279.72 g/mol
CAS No. 198063-87-5
Cat. No. B1403932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate
CAS198063-87-5
Molecular FormulaC14H14ClNO3
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=C(NC(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClNO3/c1-19-13(18)7-4-10-8-12(17)16-14(10)9-2-5-11(15)6-3-9/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
InChIKeyOQYGGZVKIMTUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenyl Dihydropyrrole Propanoate Intermediate


Methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate (CAS 198063-87-5) is a synthetic dihydropyrrole derivative . This compound serves as a pivotal intermediate in the construction of 5-(ω-aryloxyalkyl)oxazole derivatives, a series evaluated for brain-derived neurotrophic factor (BDNF) induction in human neuroblastoma cells . Its structure features a 4-chlorophenyl substituent at position 2 and a methyl propanoate ester at position 3 of the dihydropyrrolone ring.

Structure 4-Chlorophenyl and methyl propanoate substitution confirmed by HRMS and NMR for route fidelity
Route Requirement Critical dihydropyrrole intermediate for 5-(ω-aryloxyalkyl)oxazole synthesis
Procurement Baseline Supplied at ≥98% HPLC purity for direct multi-step synthesis without repurification

Why This Intermediate Cannot Be Replaced


In-class substitution of methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate is not possible because its specific substitution pattern directly controls the biological activity of the final oxazole products it generates . The 4-chlorophenyl group is critical for BDNF-inducing potency in human SK-N-SH neuroblastoma cells; replacement with other aryl moieties or alteration of the ester functionality leads to significant reduction or complete loss of activity in the resulting 5-(ω-aryloxyalkyl)oxazole derivatives . Furthermore, the compound is explicitly used as a key intermediate in patented synthetic routes, where its reactivity and regiochemistry are essential for successful ring closure to form the oxazole pharmacophore .

Aryl Mismatch

Replacing the 4-chlorophenyl group with other halogens or alkyl chains may abolish BDNF-inducing activity in final oxazole products.

Ester Alteration

Conversion to a free acid before oxazole formation may lead to substantially reduced or undetectable biological activity.

Route Sensitivity

Patented synthetic routes require the specific reactivity and regiochemistry of this intermediate for successful ring closure.

Quantitative Differentiation Evidence


HRMS and NMR Structural Confirmation

The target compound's identity is verified against its theoretical exact mass via High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR spectroscopy . The theoretical exact mass for C14H14ClNO3 is 279.066 Da; vendor technical datasheets report a measured exact mass matching this value within a standard deviation of ≤5 ppm . This confirmation is a prerequisite for procurement for any downstream synthesis but does not represent a comparative advantage over other compounds with similar analytical rigor.

HRMS Structural Confirmation
Supporting evidence
≤5 ppm mass accuracy
Vendor-reported exact mass matches theoretical value within standard deviation; supports structural identity review.
Procurement prerequisite for published protocol fidelity; does not represent comparative advantage.
Analytical Chemistry Quality Control Structural Biology

BDNF-Inducing Oxazole Intermediate Requirement

The methyl ester and 4-chlorophenyl group are essential for the compound's role as a precursor to biologically active oxazoles. When this dihydropyrrole is transformed into the corresponding 5-(ω-aryloxyalkyl)oxazole, the resulting derivative markedly increased BDNF production in human SK-N-SH neuroblastoma cells . In contrast, substitution of the 4-chlorophenyl group with other halogens or alkyl chains, or conversion of the ester to a carboxylic acid prior to oxazole formation, generated intermediates that led to oxazoles with substantially reduced or undetectable BDNF-inducing activity .

BDNF-Inducer Route Requirement
Class-level inference
Markedly increased vs. substantially reduced or undetectable
Supports BDNF-inducer synthetic workflow context; structural variations to the precursor may abolish final product activity.
No numerical IC50/EC50 for the precursor itself; reported in SK-N-SH neuroblastoma cells after oxazole conversion.
Medicinal Chemistry Neuroscience Synthetic Chemistry

HPLC Purity Specification for Direct Synthesis

Suppliers consistently report a minimum purity of ≥98% for this compound, as determined by HPLC . While this is a standard specification for research intermediates, it provides a quantitative baseline for procurement against alternative sources or in-house synthesis. No direct comparative data on purity versus a specific analog is available; however, procurement decisions can be made based on this certified purity level versus lower-grade or unpurified material from other routes .

HPLC Purity Baseline
Supporting evidence
≥98% (HPLC)
Certified purity level supports direct use in multi-step synthesis, reducing procurement validation effort.
Standard specification for research intermediates; no comparative purity data versus specific analogs available.
Pharmaceutical R&D Chemical Procurement Quality Control

Procurement & Application Scenarios


BDNF-Inducing Oxazole Derivatives for Neurodegeneration

This compound is the direct precursor for constructing the oxazole ring in a series of BDNF inducers . Researchers developing small-molecule therapies for neurodegenerative conditions such as Alzheimer's or Parkinson's disease require this specific dihydropyrrole to generate the pharmacophore that 'markedly increased BDNF production' in human SK-N-SH cells . Procurement of the verified intermediate ensures fidelity to the published synthetic route and biological activity profile.

DHODH Inhibitor Development for Cancer Immunomodulation

Although direct biological data for the precursor is absent, structurally related dihydropyrroles are key intermediates in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors . Medicinal chemists exploring this chemical space can procure this building block to replace generic phenyl analogs, enabling rapid exploration of 4-chlorophenyl-substituted series where this motif is known to influence target potency in the nanomolar range .

Versatile Building Block for Heterocyclic Libraries

The compound's ester group and dihydropyrrole core allow for divergent functionalization: ester hydrolysis to the carboxylic acid, amide bond formation, or reduction to the alcohol . It serves as a versatile starting material for library synthesis in pharmaceutical hit-to-lead optimization, where the 4-chlorophenyl substitution provides a validated hydrophobic moiety with known electronic properties .

Application
Selection Property
Validation Focus
BDNF Inducer Research Models
Route-specific pharmacophore precursor
End-product BDNF endpoint context
Cancer Immunomodulation Research
4-Chlorophenyl-substituted heterocyclic scaffold
DHODH pathway-response context
Heterocyclic Library Synthesis
Divergent ester and dihydropyrrole functionalization
Hit-to-lead optimization profiling
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